![molecular formula C13H18N2O3 B2941156 {[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid CAS No. 1291322-03-6](/img/structure/B2941156.png)

{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

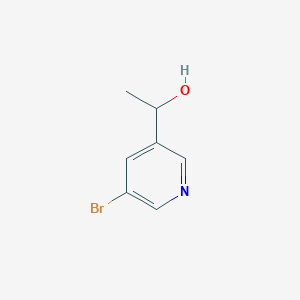

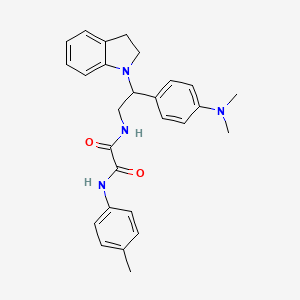

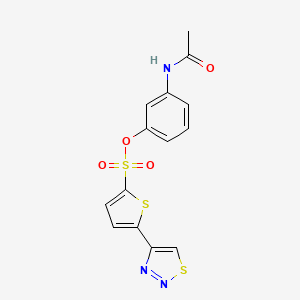

The compound “{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid” is a complex organic molecule . It contains a total of 39 bonds, including 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The molecule also includes 1 six-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid” is complex, with a variety of bond types and functional groups. As mentioned earlier, it includes a six-membered ring, an aliphatic carboxylic acid, a urea (-thio) derivative, and a hydroxyl group .科学的研究の応用

Antimycobacterial Agents

- A study by Ali and Shaharyar (2007) investigated a series of compounds including 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid, which demonstrated significant in vitro activity against Mycobacterium tuberculosis. This compound showed promise as an antimycobacterial agent with a minimum inhibitory concentration of 0.06 microg/ml (Ali & Shaharyar, 2007).

Interaction with Metal Ions

- Research by Dendrinou-Samara et al. (1998) focused on complexes of metal ions with anti-inflammatory drugs, including compounds structurally related to {[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid. The study explored the antibacterial and growth inhibitory activities of these complexes, which were higher than those of the parent ligands or platinum(II) diamine compounds (Dendrinou-Samara et al., 1998).

Synthesis and Characterization of Complexes

- Baul et al. (2002) synthesized and characterized triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, which is structurally similar to {[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid. The study provided insights into the molecular structures and properties of these compounds (Baul et al., 2002).

Xanthine Oxidase Inhibitory Studies

- A 2015 study by Ikram et al. explored the antioxidant and selective xanthine oxidase inhibitory activities of metal complexes with an amino acid bearing Schiff base ligand related to {[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid. The study highlighted the potential therapeutic applications of these compounds (Ikram et al., 2015).

作用機序

Target of Action

It’s known that carbamoyl compounds often interact with enzymes involved in the urea cycle .

Mode of Action

Carbamoyl compounds typically work by donating a carbamoyl group to their target molecules . This can lead to changes in the target molecule’s structure and function.

Biochemical Pathways

Carbamoyl compounds are known to play a role in the urea cycle, which is crucial for the removal of excess nitrogen from the body .

Pharmacokinetics

It’s known that carbamoyl compounds can be metabolized by esterases found in the human liver cytosol . The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

Carbamoylation, a process where a carbamoyl moiety is added to proteins, peptides, or amino acids, can lead to changes in the structure and function of these molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid. For instance, pH can influence the rate of reaction of carbamoyl compounds . Additionally, the presence of other compounds in the environment can also affect the compound’s action .

特性

IUPAC Name |

2-(2-methylpropylcarbamoylamino)-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(2)8-14-13(18)15-11(12(16)17)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,17)(H2,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQSNQKKUBWUQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)NC(C1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2941076.png)

![(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2941078.png)

![5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2941088.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2941089.png)

![3-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2941090.png)